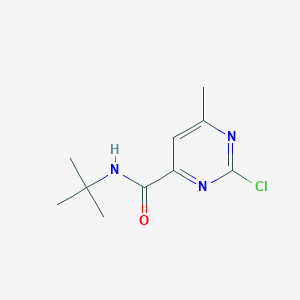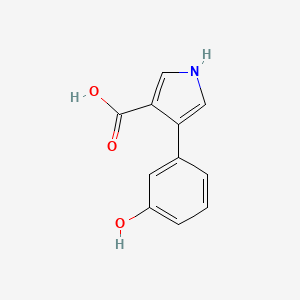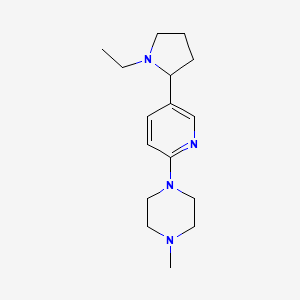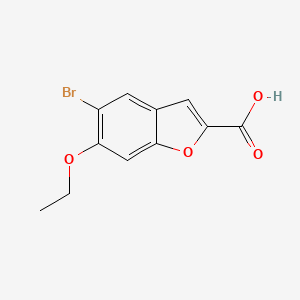
1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine is an organic compound that belongs to the class of tetrahydropyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of a corresponding pyridine derivative using hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with catalysts like Pd/C or PtO2.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic uses due to its structural similarity to bioactive compounds.
Industry: Used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,6-Tetrahydro-4-phenyl-1-(phenylmethyl)pyridine
- 1,2,3,6-Tetrahydro-4-(4-chlorophenyl)-1-(phenylmethyl)pyridine
Uniqueness
1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H21N |
|---|---|
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
1-benzyl-4-(4-methylphenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C19H21N/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)15-17-5-3-2-4-6-17/h2-11H,12-15H2,1H3 |
Clé InChI |
QFBFAIOZZKORIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11812460.png)








